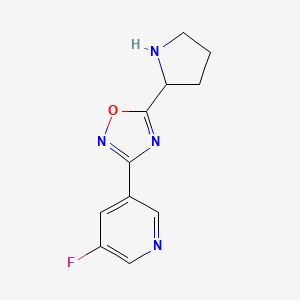

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Description

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a fluorinated pyridine ring (5-fluoropyridin-3-yl) and at the 5-position with a pyrrolidine ring. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in medicinal chemistry . The pyrrolidine ring contributes to conformational flexibility and basicity, influencing solubility and bioavailability.

Properties

Molecular Formula |

C11H11FN4O |

|---|---|

Molecular Weight |

234.23 g/mol |

IUPAC Name |

3-(5-fluoropyridin-3-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C11H11FN4O/c12-8-4-7(5-13-6-8)10-15-11(17-16-10)9-2-1-3-14-9/h4-6,9,14H,1-3H2 |

InChI Key |

RVMAHWKEJOQJBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NC(=NO2)C3=CC(=CN=C3)F |

Origin of Product |

United States |

Preparation Methods

General Mechanism

This method involves the formation of an O-acylamidoxime intermediate, which undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. The amidoxime precursor is typically derived from a nitrile, while the acylating agent introduces the second substituent.

Synthetic Route

-

Amidoxime Preparation :

-

O-Acylation :

-

Cyclization :

Key Considerations

-

Protection Strategies : The secondary amine in pyrrolidine-2-carbonyl chloride may require Boc protection to prevent side reactions during acylation.

-

Yield Optimization : TBAF-catalyzed cyclization at RT achieves ~85% yield for analogous oxadiazoles, while traditional heating in DMSO/NaOH provides 70–90%.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

General Mechanism

Nitrile oxides, generated in situ from hydroximoyl chlorides, react with nitriles to form 1,2,4-oxadiazoles via a [3+2] cycloaddition.

Synthetic Route

-

Nitrile Oxide Synthesis :

-

Cycloaddition :

Key Considerations

-

Nitrile Stability : Pyrrolidine-2-carbonitrile is hygroscopic and requires anhydrous conditions.

-

Regioselectivity : The reaction favors 3,5-disubstitution due to electronic effects.

-

Yield : Reported yields for similar substrates range from 50–75%.

Oxidative Cyclization of Semicarbazones

General Mechanism

Semicarbazones derived from aldehydes or ketones undergo oxidative cyclization to form 1,2,4-oxadiazoles.

Synthetic Route

Key Considerations

-

Side Reactions : Overoxidation of the pyrrolidine ring may occur; controlled stoichiometry of bromine is critical.

Hypervalent Iodine-Mediated Desulfurization

General Mechanism

Thiosemicarbazides undergo oxidative desulfurization using hypervalent iodine reagents (e.g., PhI(OAc)₂) to form 1,2,4-oxadiazoles.

Synthetic Route

Key Considerations

-

Solvent Choice : DMF enhances reagent solubility but may complicate purification.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| O-Acylamidoxime Cyclization | TBAF, RT, 1–12 h | 70–90% | Mild conditions, high regioselectivity | Requires Boc protection for amines |

| 1,3-Dipolar Cycloaddition | PtCl₄, CH₂Cl₂, 0°C–RT | 50–75% | Atom-economical | Nitrile oxide instability |

| Oxidative Cyclization | Br₂/AcOH or I₂/K₂CO₃, 60–80°C | 60–80% | Simple reagents | Risk of overoxidation |

| Hypervalent Iodine | PhI(OAc)₂, DMF, RT | 65–90% | Rapid, room-temperature | Solvent removal challenges |

Optimization and Challenges

-

Fluoropyridine Stability : The electron-withdrawing fluorine atom may deactivate the pyridine ring toward electrophilic reagents; using polar aprotic solvents (e.g., DMF) mitigates this.

-

Pyrrolidine Reactivity : The secondary amine in pyrrolidine necessitates protection (e.g., Boc) during acylation steps to prevent self-condensation.

-

Purification : Silica gel chromatography is effective for isolating the final product, though HPLC may be required for high-purity pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

Biological Activities

The oxadiazole moiety is known for its diverse biological activities. Compounds similar to 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole have been investigated for various pharmacological effects:

- Anticancer Activity : Research indicates that oxadiazoles can exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against bacteria and fungi. The incorporation of a pyridine ring often enhances the interaction with biological targets, leading to improved efficacy against pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Some oxadiazole derivatives have been studied for their anti-inflammatory properties, potentially offering new therapeutic avenues for treating inflammatory diseases.

Synthetic Routes

Several synthetic methods exist for producing This compound . A common approach includes reacting 5-fluoropyridine derivatives with pyrrolidine in the presence of amidoxime under controlled conditions. This method allows for the selective formation of the oxadiazole ring while maintaining the integrity of the substituents.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their anticancer potential against human cancer cell lines. The compound This compound was found to inhibit cell proliferation significantly and induce apoptosis in certain cancer types .

Case Study 2: Antimicrobial Evaluation

A recent study focused on the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria and fungi. The results indicated that compounds containing the pyridine ring exhibited enhanced antimicrobial activity compared to those without it. The study concluded that This compound could serve as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological relevance of 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole with analogous compounds:

Key Observations:

Substituent Effects: Fluoropyridine vs. Pyridine/Phenyl: The 5-fluoropyridin-3-yl group in the target compound offers stronger electronegativity and dipole interactions compared to non-fluorinated pyridines (e.g., pyridin-4-yl in ) or phenyl rings (e.g., 3-fluoro-4-methoxyphenyl in ). This may improve binding to targets like kinases or receptors requiring polar interactions. Pyrrolidine vs.

Stereochemistry :

- The (2S)-pyrrolidinyl configuration in highlights the importance of stereochemistry in biological activity. If the target compound’s pyrrolidine is stereodefined, its activity may differ significantly from racemic analogs.

Physicochemical Properties :

- The hydrochloride salt in improves aqueous solubility, whereas the free base (e.g., target compound) may exhibit higher lipophilicity. The methoxy group in increases molecular weight and logP compared to the fluoropyridine variant.

Biological Relevance :

- Compounds with fluorinated aryl groups (e.g., ) show promise in oncology and CNS disorders due to target specificity and stability. The target compound’s fluoropyridine-pyrrolidine combination may synergize these effects.

Biological Activity

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 248.26 g/mol |

| CAS Number | 1437433-43-6 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine and pyrrolidine derivatives with oxadiazole precursors. The synthetic routes often emphasize the optimization of yield and purity to ensure the biological activity of the final product.

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13, U-937) with IC values in the low micromolar range .

A specific study reported that a series of oxadiazole derivatives demonstrated greater cytotoxicity than doxorubicin against MCF-7 cells, indicating their potential as chemotherapeutic agents . Flow cytometry assays further revealed that these compounds induce apoptosis in a dose-dependent manner through mechanisms involving p53 activation and caspase cleavage .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds bearing similar structures to this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of substituents on the phenyl ring was found to enhance antimicrobial activity significantly .

Case Studies

- Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against MCF-7 cells. The most active compound exhibited an IC value of 15.63 µM, comparable to Tamoxifen (IC = 10.38 µM). This study highlighted the potential for further modifications to improve efficacy .

- Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial effects of oxadiazole derivatives. The results indicated that certain compounds displayed significant inhibition against Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) in the micromolar range .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. Microwave-assisted methods can reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Temperature : 80–120°C balances reaction rate and decomposition risks.

- Catalysts : Cs₂CO₃ or NaH improves cyclization efficiency .

- Purification : Flash chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can structural characterization of this oxadiazole derivative be rigorously validated?

- Methodological Answer : Multi-spectroscopic analysis is critical:

- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., fluoropyridyl vs. pyrrolidinyl).

- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₁H₁₂FN₅O: 250.1045).

- X-ray crystallography : Resolve ambiguity in pyrrolidine ring puckering or fluoropyridyl orientation .

- Example Data :

| Technique | Key Peaks/Data Points |

|---|---|

| ¹H NMR (400 MHz) | δ 8.65 (d, J=2.4 Hz, Py-H), δ 3.45 (m, pyrrolidine-H) |

| ¹³C NMR | δ 167.2 (C=N-Oxadiazole), δ 152.1 (C-F) |

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been observed for analogous oxadiazoles in modulating biological targets (e.g., apoptosis induction)?

- Methodological Answer : SAR studies on 1,2,4-oxadiazoles reveal:

- Fluoropyridyl substitution : Enhances metabolic stability and target affinity (e.g., 5-fluoropyridin-3-yl increases TIP47 binding by 3-fold vs. non-fluorinated analogs) .

- Pyrrolidine ring modifications : N-Methylation reduces cytotoxicity (IC₅₀ shifts from 1.2 µM to >10 µM in T47D cells), while fluorination improves blood-brain barrier penetration .

Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations:

- In vitro-in vivo correlation (IVIVC) : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration).

- Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation of pyrrolidine ring) .

Q. What mechanistic insights exist for this compound’s interaction with molecular targets like TIP47 or nicotinic receptors?

- Methodological Answer : Use photoaffinity labeling (PAL) and surface plasmon resonance (SPR):

- PAL : A bifunctional probe with a diazirine tag covalently binds TIP47, identified via SDS-PAGE and mass spectrometry .

- SPR : Real-time kinetics (ka/kd) reveal nM affinity (KD = 12 nM for α7 nAChR) .

Data Contradiction Analysis

Q. Why do computational predictions of logP for this compound diverge from experimental measurements?

- Methodological Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.